4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]methyl}benzonitrile
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Overview
Description
4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]methyl}benzonitrile is a complex organic compound that features a unique structure combining a cyclopenta[c]pyridazine moiety with a piperidine ring and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the preparation of the cyclopenta[c]pyridazine core. This can be achieved through the annulation of a pyridine ring to a substituted cyclopentanone or its enamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzonitrile ring .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s potential bioactivity could be explored for the development of new drugs, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which 4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]methyl}benzonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities with the cyclopenta[c]pyridazine moiety and exhibit a range of biological activities.
Imidazole Derivatives: These compounds, which include a five-membered ring with two nitrogen atoms, have diverse applications in medicinal chemistry and share some functional similarities with the piperidine ring.
Uniqueness
What sets 4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]methyl}benzonitrile apart is its combination of structural elements, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c22-13-16-4-6-17(7-5-16)14-25-10-8-18(9-11-25)15-26-21-12-19-2-1-3-20(19)23-24-21/h4-7,12,18H,1-3,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDAUECTAYFJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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